molecular formula C18H15N3O5 B2832527 methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate CAS No. 865660-39-5

methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate

Cat. No.: B2832527
CAS No.: 865660-39-5
M. Wt: 353.334
InChI Key: AVEKSCTWMCLAFV-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate is a polyfunctionalized 4H-pyran derivative characterized by a central pyran ring substituted with amino, cyano, ester, and aryl groups. Its structure includes a 4-cyanophenyl group at the 4-position, a 2-methoxy-2-oxoethyl chain at the 2-position, and methyl ester and cyano groups at the 3- and 5-positions, respectively . This compound is synthesized via multicomponent reactions involving aryl aldehydes, malononitrile, and active methylene compounds, typically catalyzed by bases like triethylamine or piperidine . Its crystallographic data, including Hirshfeld surface analyses and intermolecular interaction energies, highlight its hydrogen-bonding networks and packing motifs, which are critical for stability and reactivity .

Properties

IUPAC Name

methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-24-14(22)7-13-16(18(23)25-2)15(12(9-20)17(21)26-13)11-5-3-10(8-19)4-6-11/h3-6,15H,7,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEKSCTWMCLAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 4-cyanobenzaldehyde with malononitrile in the presence of a base to form 4-(4-cyanophenyl)-3-buten-2-one. This intermediate then undergoes a cyclization reaction with ethyl acetoacetate and ammonium acetate to form the pyran ring. The final step involves the esterification of the carboxyl group with methanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyran derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds related to methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate exhibit notable antitumor properties. For instance, derivatives of pyran compounds have been studied for their efficacy against various cancer cell lines, demonstrating IC50 values that suggest significant growth inhibition. The presence of specific functional groups, such as cyano and amino groups, enhances their biological activity by interacting with cellular pathways involved in tumor growth and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that certain pyran derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. The mechanism often involves the disruption of microbial cell walls or interference with metabolic processes within the pathogens .

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways, which could lead to therapeutic applications in treating inflammatory diseases .

Synthesis of Novel Compounds

The synthetic versatility of this compound allows it to serve as a building block for creating more complex organic molecules. It can participate in various chemical reactions such as nucleophilic substitutions, cycloadditions, and condensation reactions to form new pyran derivatives with enhanced properties .

Green Chemistry Approaches

Recent studies emphasize the importance of green chemistry in synthesizing pyran derivatives. Techniques utilizing magnetized distilled water as a solvent have been explored, showcasing environmentally friendly methods that reduce waste and enhance reaction efficiency while maintaining high yields of the desired products .

Fluorescent Dyes

The unique structural features of this compound make it suitable for applications in material science, particularly as fluorescent dyes. These compounds can be incorporated into polymers or coatings to provide fluorescence under UV light, which is useful in various applications including security inks and bioimaging .

Pigments

Beyond fluorescence, derivatives of this compound are being explored as pigments due to their vibrant colors and stability under light exposure. This application is particularly relevant in the fields of art materials and industrial coatings where colorfastness is critical .

Mechanism of Action

The mechanism by which methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents at the 4-position (aryl group) and ester/alkyl groups. Key comparisons include:

Compound Name 4-Position Substituent 2-Position Substituent Molecular Formula Key Properties/Applications Reference
Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate 4-Fluorophenyl 2-Methoxy-2-oxoethyl C₁₉H₁₈FN₂O₅ Enhanced polarity due to fluorine; potential bioactivity
Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate 4-Methylphenyl Ethyl ester C₂₃H₂₂N₂O₃ Lower solubility due to hydrophobic methyl groups
Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate Isopropyl Methyl C₁₃H₁₈N₂O₃ Steric hindrance from isopropyl affects reactivity
Methyl 6-amino-4-(2,5-dimethoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate 2,5-Dimethoxyphenyl Methyl C₁₇H₁₈N₂O₅ Electron-rich aryl group influences π-π stacking

Crystallographic and Hydrogen-Bonding Features

  • The target compound exhibits N–H⋯O and N–H⋯N hydrogen bonds involving the amino and cyano groups, stabilizing its crystal lattice .
  • In contrast, the 4-fluorophenyl analog () may show weaker π-π interactions due to fluorine’s electronegativity, while the 4-methylphenyl derivative () displays hydrophobic packing .

Biological Activity

Methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate, also known by its CAS number 865660-39-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H15N3O5
  • Molecular Weight : 353.33 g/mol
  • CAS Number : 865660-39-5

This compound features a pyran ring structure with various functional groups, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing a range of pharmacological effects:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Effects : Research indicates that it possesses antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Properties : Studies have shown that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory conditions.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, preliminary findings suggest:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound may reduce ROS levels, thus mitigating cellular damage.
  • Modulation of Enzymatic Activity : It may influence the activity of enzymes involved in inflammation and microbial resistance.

Research Findings and Case Studies

Here are notable findings from recent studies:

StudyFindings
Zhang et al. (2023)Reported significant antioxidant activity in vitro, with IC50 values comparable to standard antioxidants.
Lee et al. (2022)Demonstrated antimicrobial efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL.
Patel et al. (2021)Found anti-inflammatory effects in a murine model of arthritis, reducing swelling and pain scores significantly.

Case Study: Antioxidant Activity

In a controlled study by Zhang et al., this compound was tested against several oxidative stress models. Results indicated that at concentrations as low as 50 µg/mL, the compound effectively scavenged free radicals and protected cellular integrity.

Case Study: Antimicrobial Efficacy

Lee et al. conducted an experiment assessing the antimicrobial properties of the compound against common pathogens. The results showed that the compound inhibited bacterial growth significantly at concentrations ranging from 25 to 100 µg/mL, highlighting its potential as a natural antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key functional groups in methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate, and how do they influence its reactivity?

  • Methodological Answer : The compound features a pyran core with amino, cyano, methoxy, and carboxylate ester groups. The amino group enhances nucleophilicity, enabling condensation reactions, while the cyano group participates in cycloaddition or hydrolysis reactions. The methoxy and ester groups influence solubility and stability under acidic/basic conditions. These groups collectively dictate reactivity in multi-step syntheses and biological interactions .

Q. What are the standard synthetic routes for this compound, and which catalysts or solvents are typically employed?

  • Methodological Answer : Synthesis involves multi-step reactions, including:

Knoevenagel condensation to form the pyran ring.

Nucleophilic substitution for introducing the methoxy-2-oxoethyl group.
Key catalysts include trisodium citrate dihydrate (for cyclization) , and solvents like aqueous ethanol or DMF are used to optimize yield. Reaction temperatures are critical (e.g., 60–80°C for cyano group stability) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituent positions and confirm ring conformation.
  • FT-IR : Cyano (~2200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) stretches validate functional groups.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 446.53 g/mol for derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst concentration. For example, flow-chemistry systems enhance reproducibility in continuous synthesis .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) resolves intermediates. Recrystallization in ethanol removes impurities .

Q. How can contradictions in spectroscopic data during structural analysis be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation, R factor <0.05) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks .
  • Comparative Analysis : Cross-validate NMR data with computational predictions (e.g., DFT calculations for ¹³C chemical shifts) .

Q. What computational methods are suitable for predicting the compound’s reactivity or ligand-protein interactions?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina model interactions with biological targets (e.g., kinases or receptors).
  • DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. Solvent effects are modeled using COSMO-RS .

Q. How should researchers design experiments to evaluate the compound’s biological activity?

  • Methodological Answer :

  • In vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC₅₀ determination for kinases).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace 4-cyanophenyl with halophenyl) and compare bioactivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar pyran derivatives?

  • Methodological Answer :

  • Source Evaluation : Compare protocols for catalyst purity (e.g., trisodium citrate vs. alternative bases).
  • Reaction Monitoring : Use TLC or in situ IR to identify side reactions (e.g., cyano group hydrolysis). Contradictions may arise from solvent polarity or trace moisture .

Key Methodological Insights from Evidence

  • Green Synthesis : highlights water as a solvent for four-component reactions, reducing environmental impact.
  • Safety Protocols : emphasizes handling precautions (e.g., P210 for flammability).
  • Structural Diversity : and show substituent variations (e.g., 4-ethylphenyl vs. 4-methoxyphenyl) for SAR studies.

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